molecular formula C8H14O3 B14453239 Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate CAS No. 78932-46-4

Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate

Cat. No.: B14453239
CAS No.: 78932-46-4
M. Wt: 158.19 g/mol
InChI Key: OUDBNXOZQCORHO-UHFFFAOYSA-N
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Description

Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate is an organic compound with the molecular formula C8H14O3 It is characterized by a three-membered cyclopropane ring substituted with an ethyl ester group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with 2-methoxy-2-methylpropene in the presence of a transition metal catalyst such as rhodium or copper. The reaction conditions often include an inert atmosphere, controlled temperature, and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Substitution: Alkyl halides or nucleophiles in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential pharmacological properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The ester and methoxy groups can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-methylcyclopropanecarboxylate: Similar structure but lacks the methoxy group.

    Methyl 2-methoxy-2-methylcyclopropane-1-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

    Ethyl 2-methoxycyclopropane-1-carboxylate: Similar structure but lacks the methyl group on the cyclopropane ring.

Uniqueness

This compound is unique due to the presence of both a methoxy and a methyl group on the cyclopropane ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

CAS No.

78932-46-4

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 2-methoxy-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C8H14O3/c1-4-11-7(9)6-5-8(6,2)10-3/h6H,4-5H2,1-3H3

InChI Key

OUDBNXOZQCORHO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC1(C)OC

Origin of Product

United States

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